![molecular formula C9H9IO3 B2820087 5-Iodo-2-methoxyphenyl acetate CAS No. 183593-98-8](/img/structure/B2820087.png)
5-Iodo-2-methoxyphenyl acetate
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Overview
Description
“5-Iodo-2-methoxyphenyl acetate” is a chemical compound. It is an acetate derivative of the compound "2-Iodo-5-methoxyphenol" . The compound is related to “2-Iodo-5-methoxyphenol”, which has a molecular formula of C7H7IO2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been studied. For instance, the iodine-initiated cationic skeletal Wagner–Meerwein rearrangement in tetrahydro-3a,6-epoxyisoindol-1-ones has been studied. It was shown that by the action of iodine acetate in acetic anhydride the reaction proceeds regio- and stereoselectively with the formation of 5-iodo-4,6-epoxycyclopenta .Molecular Structure Analysis
The molecular structure of “this compound” is related to “2-Iodo-5-methoxyphenol”, which has a molecular formula of C7H7IO2 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For instance, the iodine-initiated cationic skeletal Wagner–Meerwein rearrangement in tetrahydro-3a,6-epoxyisoindol-1-ones has been studied .Mechanism of Action
While the exact mechanism of action for “5-Iodo-2-methoxyphenyl acetate” is not specified, compounds like Idoxuridine, which is an analog of deoxyuridine, inhibit viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Safety and Hazards
Future Directions
The future directions of research involving “5-Iodo-2-methoxyphenyl acetate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, a recent study highlighted the synthesis of thiophene derivatives by cyclization of functionalized alkynes .
properties
IUPAC Name |
(5-iodo-2-methoxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSUHSDINJVPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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